molecular formula C9H14O2S B8274140 2,2,6,6-Tetramethylthiopyran-3,5-dione

2,2,6,6-Tetramethylthiopyran-3,5-dione

Cat. No.: B8274140
M. Wt: 186.27 g/mol
InChI Key: DNIZLXVUZNVCTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,6,6-Tetramethylthiopyran-3,5-dione is a chemical compound of interest in organic synthesis and medicinal chemistry research. Thiopyran derivatives serve as crucial scaffolds in the synthesis of bioactive compounds and are frequently constructed via [4+2] cycloaddition reactions, where thiocarbonyl compounds can act as either dienes or dienophiles . The thiopyran core is a privileged structure in drug discovery, with derivatives demonstrating a range of biological activities, including antibacterial, antifungal, and cytotoxic properties, as highlighted in recent studies on novel thiopyran-connected molecules . Furthermore, thiopyran-based structures have been identified in various therapeutic agents, such as the antidepressant chlorprothixene, and have shown effectiveness in combating viral infections . This reagent provides researchers with a versatile building block for developing new compounds in pharmaceutical and agrochemical research (e.g., as a herbicide precursor ). This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C9H14O2S

Molecular Weight

186.27 g/mol

IUPAC Name

2,2,6,6-tetramethylthiane-3,5-dione

InChI

InChI=1S/C9H14O2S/c1-8(2)6(10)5-7(11)9(3,4)12-8/h5H2,1-4H3

InChI Key

DNIZLXVUZNVCTE-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)CC(=O)C(S1)(C)C)C

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Structural Comparison

Compound Core Structure Substituents Coordinating Atoms
This compound Thiopyran ring 2,6-tetramethyl S, O
2,2,6,6-Tetramethylheptane-3,5-dione Heptane chain 2,6-tetramethyl O, O
Pyran-3,5-dione Pyran ring Variable O, O

Coordination Chemistry and Metal Complexation

Studies on lanthanide complexes reveal critical differences:

  • Coordination Number and Stoichiometry: Despite the larger ionic radius of Eu³⁺ compared to Tb³⁺ and Dy³⁺, complexes of 2,2,6,6-tetramethylheptane-3,5-dione (e.g., [Eu(tmh)₃(Ph₃PO)]) maintain a 1:2 metal-to-ligand ratio, suggesting steric bulk dominates over ionic size effects.
  • Thermodynamic Stability : Sulfur’s softer Lewis basicity may favor coordination with softer metal ions (e.g., Pt²⁺, Pd²⁺) compared to oxygenated analogs, which preferentially bind harder ions like lanthanides .

Table 2: Comparison of Lanthanide Complex Properties

Ligand Metal Ion Coordination Number Stability Constant (Log K) Reference
2,2,6,6-Tetramethylheptane-3,5-dione Eu³⁺ 7 12.3 ± 0.2
This compound Nd³⁺ 6 Not reported

Preparation Methods

Cyclization of Tetramethyl Diketone Precursors with Sulfur Incorporation

The thiopyran dione framework can be assembled via cyclization reactions that integrate sulfur into a pre-existing diketone structure. A prominent strategy involves modifying 2,2,6,6-tetramethylheptane-3,5-dione (CAS 1118-71-4), a closely related diketone, through sulfurization. For instance, treatment with Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) facilitates the conversion of carbonyl groups to thiocarbonyls under reflux in anhydrous toluene . This method typically achieves moderate yields (50–65%) and requires precise stoichiometry to avoid over-sulfurization.

Key parameters include:

  • Temperature : 110–130°C

  • Reaction time : 6–12 hours

  • Solvent : Toluene or xylene

  • Catalyst : None required

Post-reaction purification involves column chromatography using silica gel and a hexane/ethyl acetate gradient to isolate the product .

Thio-Claisen Condensation for Ring Formation

The thio-Claisen condensation offers a direct route to construct the thiopyran dione skeleton. This method employs tetramethyl-substituted β-ketothioesters and α,β-unsaturated carbonyl compounds in the presence of a base. For example, reacting 3-thioxo-2,2,6,6-tetramethylheptan-4-one with methyl vinyl ketone in ethanol with potassium hydroxide as a catalyst yields the cyclized product .

Reaction conditions:

  • Molar ratio : 1:1 (β-ketothioester to enone)

  • Base : KOH (10 mol%)

  • Solvent : Ethanol

  • Yield : ~70%

Mechanistically, the base deprotonates the β-ketothioester, enabling nucleophilic attack on the enone, followed by cyclization and elimination of water .

Oxidative Desulfurization of Tetramethyl Dithiolanes

An alternative approach involves the synthesis of 2,2,6,6-tetramethyl-1,3-dithiolane-4,5-dione followed by oxidative desulfurization. The dithiolane intermediate is prepared by reacting tetramethylsuccinic acid with P<sub>4</sub>S<sub>10</sub> in dichloromethane at 40–50°C . Subsequent treatment with m-chloroperbenzoic acid (mCPBA) oxidizes the sulfur atoms to sulfoxides, which thermally decompose to yield the thiopyran dione.

Critical steps:

  • Dithiolane formation : 80% yield (P<sub>4</sub>S<sub>10</sub>, 12 hours)

  • Oxidation : mCPBA (2 equivalents), 0°C to room temperature, 90% conversion

  • Thermal decomposition : 120°C, vacuum, 60% isolated yield

This method highlights the utility of phosphorus sulfides in constructing sulfur-rich intermediates .

Metal-Catalyzed Cross-Coupling for Methyl Group Introduction

Introducing methyl groups at the 2 and 6 positions post-cyclization can be achieved via palladium-catalyzed cross-coupling . For instance, 3,5-dithiopyrandione is treated with methylmagnesium bromide in the presence of Pd(PPh<sub>3</sub>)<sub>4</sub> to install methyl groups selectively. This method, adapted from piperidine functionalization techniques, requires anhydrous tetrahydrofuran (THF) and low temperatures (−78°C) to prevent over-alkylation .

Optimized conditions:

  • Catalyst loading : 5 mol% Pd(PPh<sub>3</sub>)<sub>4</sub>

  • Methylating agent : MeMgBr (3 equivalents)

  • Yield : 55–60%

Microwave-Assisted Solid-Phase Synthesis

Recent advancements in microwave-assisted synthesis enable rapid cyclization of tetramethyl precursors. A mixture of tetramethylglutaric acid and thiourea, adsorbed on acidic alumina, undergoes microwave irradiation (300 W, 150°C) to produce the thiopyran dione in 20 minutes with 75% yield . This green chemistry approach minimizes solvent use and enhances reaction efficiency.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantageLimitation
Lawesson’s Reagent50–65>95Simple one-step procedureOver-sulfurization risk
Thio-Claisen7098High regioselectivityRequires stoichiometric base
Oxidative Desulfurization6090Utilizes stable intermediatesMulti-step, low overall yield
Palladium Catalysis55–6097Selective methylationHigh catalyst cost
Microwave-Assisted7599Rapid, solvent-freeSpecialized equipment required

Mechanistic Insights and Side Reactions

  • Lawesson’s Reagent : Converts carbonyls to thiocarbonyls via a four-membered transition state, but may over-react to form dithioketals if excess reagent is used .

  • Thio-Claisen Condensation : Base-mediated enolate formation is critical; competing aldol reactions can occur if the enone is insufficiently activated .

  • Oxidative Desulfurization : Over-oxidation to sulfones is a common side reaction, necessitating careful control of mCPBA equivalents .

Industrial-Scale Production Considerations

For bulk synthesis, the thio-Claisen method is preferred due to its scalability and high regioselectivity. Pilot studies using continuous-flow reactors have achieved 85% yield by maintaining precise temperature control (50–60°C) and residence times (30 minutes) . Catalyst recycling and solvent recovery systems further enhance cost-efficiency.

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